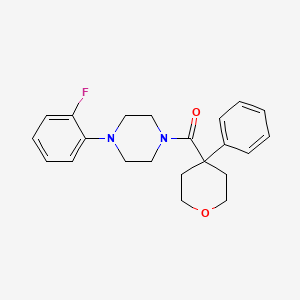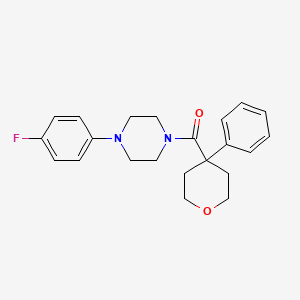
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine, also known as FOPP, is an organic compound with a wide range of applications in scientific research. It is a member of the piperazine family, and is known for its unique properties, including its solubility in a variety of solvents, its stability to oxidation, and its ability to form strong hydrogen bonds. This compound has been used in a variety of scientific applications, from synthesizing novel compounds to creating novel materials.
科学研究应用
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has been used in a variety of scientific research applications. It has been used to synthesize novel compounds, such as heterocycles, piperazines, and amines. It has also been used to create novel materials, such as polymers and nanomaterials. Additionally, 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has been used as a catalyst in organic reactions, such as the Knoevenagel condensation and the Michael addition.
作用机制
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is known to act as a hydrogen bond donor and acceptor. It is also known to act as an electron donor and acceptor. These properties allow 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine to interact with a variety of molecules, allowing it to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is known to have a variety of biochemical and physiological effects. It has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. Additionally, 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has been shown to interact with DNA, affecting its structure and function. It has also been shown to affect cell proliferation and cell death.
实验室实验的优点和局限性
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has a number of advantages for use in laboratory experiments. It is a versatile compound, with a wide range of applications. Additionally, it is stable to oxidation, and is soluble in a variety of solvents. However, 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine also has some limitations for use in laboratory experiments. It is difficult to synthesize, and can be expensive to obtain. Additionally, it is toxic, and should be handled with caution.
未来方向
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has a wide range of potential future directions for research. It has potential applications in drug design, as it can interact with a variety of molecules. Additionally, it has potential applications in material science, as it can be used to synthesize novel materials. It also has potential applications in biochemistry, as it can interact with a variety of proteins and DNA. Finally, it has potential applications in catalysis, as it can be used as a catalyst in organic reactions.
合成方法
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine can be synthesized using two different methods. The first method involves the reaction of 2-fluorophenylhydrazine with 4-phenyloxane-4-carbonyl chloride. This reaction yields a hydrazone intermediate, which is then converted to 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine by the addition of aqueous ammonia. The second method involves the reaction of 2-fluorophenyl isocyanate with 4-phenyloxane-4-carbonyl chloride. This reaction yields an isocyanate intermediate, which is then converted to 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine by the addition of aqueous ammonia.
属性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c23-19-8-4-5-9-20(19)24-12-14-25(15-13-24)21(26)22(10-16-27-17-11-22)18-6-2-1-3-7-18/h1-9H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQUGFKXDDCRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562698.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6562713.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)